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Why Are My Proteins Insoluble?

Proteins often form insoluble aggregates known as inclusion bodies (IBs) when expressed in E. coli. This

happens due to several factors [1] [2] [3]:

¢ High Expression Rate: Strong promoters and rapid translation can overwhelm the cell's protein-
folding machinery, leading to misfolding and aggregation [2] [3].

¢ Reducing Cytoplasm: The bacterial cytoplasm is reducing, which prevents the formation of disulfide
bonds that are essential for the stability of many proteins [4] [3].

¢ Lack of Chaperones or Cofactors: The host may lack specific molecular chaperones or cofactors
required for the correct folding of your heterologous protein [1] [3].

e Hydrophobic Regions: Proteins with extensive hydrophobic regions or transmembrane domains are
particularly prone to aggregation [1].

Troubleshooting Guide: Strategies to Improve
Solubility

When facing low solubility, you can systematically adjust parameters related to the vector, host strain, and

growth conditions. The following table summarizes the most common and effective strategies.
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Problem . .
Possible Reasons Proposed Solutions
Category
Vector Rare codons [1] Codon optimization for E. coli [1] [5].

(DNA/Plasmid)

Host Strain

Growth
Conditions

Protein toxicity [1]

Incorrect
folding/disulfide bonds
[1]

Lack of rare tRNAs [1]

Protein toxicity in T7

systems [1]

Reducing cytoplasm [4]

Protease activity [1]

Aggregation due to high
rate of synthesis [1] [3]

Protein toxicity [1]

Incorrect folding [1]

Use promoters with tighter regulation (e.g., T7 lacO) [1]
[3]; lower plasmid copy number [1].

Add solubility-enhancing fusion tags (e.g., MBP, GST,
SUMO, Trx) [1] [4]; clone with a secretion signal to
target the protein to the periplasm [1].

Use strains that supplement rare codons (e.g., Rosetta,
Codon Plus) [1].

Use pLysS/pLysE bearing strains or specialized strains
(e.g., C41(DE3) or C43(DE3J)) [1].

Use strains with an oxidative cytoplasmic environment
(e.g., Origami) or engineered strains for disulfide bond
formation (e.g., SHuffle) [1] [4].

Use low protease strains (e.g., BL21 (DES3), which is
deficient in lon and ompT proteases) [1] [3].

Lower induction temperature (e.g., 18-25°C) [1] [3];
lower inducer concentration (e.g., 0.1-0.5 mM IPTG)
[1]; shorten induction time [1].

Start induction at a higher cell density (OD600); use
defined media with glucose as a carbon source; add
glucose to repress lac-based promoters until induction

1.

Co-express with molecular chaperones (e.g.,
GroEL/GroES, DnaK/DnaJd) [1]; supplement media with
chemical chaperones and cofactors [1].
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Experimental Protocols

Basic Protocol: Small-Scale Expression Test & Solubility Check

This protocol helps you quickly determine if your protein is expressed and whether it is soluble.

e Transformation: Transform your expression plasmid into an appropriate E. coli host strain (e.g.,
BL21(DE?J)) [3].

e Starter Culture: Pick a single colony and inoculate a small volume (2-5 mL) of LB medium with the
appropriate antibiotic. Grow overnight at 37°C with shaking [1].

e Expression Culture: Dilute the overnight culture 1:100 into fresh medium. Grow at 37°C with
vigorous shaking until the OD600 reaches 0.5-0.8 [1] [3].

¢ Induction: Split the culture into two aliquots.

o Induced: Add IPTG to a final concentration (e.g., 0.5 mM).

o Uninduced: Leave as a control.

o Incubate both for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) with
shaking [1] [3].

e Harvesting: Collect 1 mL from each culture, pellet cells by centrifugation (e.g., 5,000 x g for 10 min),
and discard the supernatant [6].

e Lysis: Resuspend each cell pellet in 100-200 uL of Lysis Buffer (e.g., PBS or Tris buffer, possibly with
lysozyme). Incubate on ice for 15-30 min, then sonicate on ice or use a freeze-thaw cycle to complete
lysis [6].

e Solubility Check:

o Centrifuge the lysate at high speed (e.g., >12,000 x g for 20 min) to separate insoluble (pellet)
from soluble (supernatant) fractions [6].
o Resuspend the pellet in the same volume of buffer as the supernatant.

¢ Analysis: Analyze equal volumes of the total cell lysate (before centrifugation), soluble fraction
(supernatant), and insoluble fraction (resuspended pellet) by SDS-PAGE. Compare the induced and
uninduced samples to identify your protein band and its solubility [7].

Advanced Strategy: High-Throughput Screening

For screening many constructs or conditions (e.g., different strains, temperatures, fusion tags), you can adapt

the basic protocol to a 96-well plate format to increase efficiency [5].

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7162232/
https://www.biologicscorp.com/protein-expression-protocol-troubleshooting-in-e-coli/
https://www.biologicscorp.com/protein-expression-protocol-troubleshooting-in-e-coli/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7162232/
https://www.biologicscorp.com/protein-expression-protocol-troubleshooting-in-e-coli/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7162232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3518028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3518028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3518028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4089494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12306927/
https://www.smolecule.com/products/s580274?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O I e C U I e Specifications & Pricing

Commercial Gene Synthesis
and Cloning

High-Throughput

Transformation

Small-Scale Expression in
96-Well Plates

Solubility Analysis
(SDS-PAGE)

Soluble Target Identified

Scale-Up Successful
Conditions

Large-Scale Purification

Click to download full resolution via product page

Protocol: Recovering Protein from Inclusion Bodies

If your protein remains insoluble, you can still recover it from inclusion bodies. The process involves

isolating the IBs, solubilizing the aggregated protein with strong denaturants, and refolding it.

e Cell Lysis and IB Isolation:
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o Resuspend the cell pellet from a large-scale culture in Lysis Buffer.
o Lyse cells using a method like high-pressure homogenization, sonication, or lysozyme
treatment [8] [6].
o Centrifuge the lysate at 4°C for 20 min. The insoluble I1Bs will form a pellet [6].
e Washing Inclusion Bodies:
o Resuspend the pellet in Wash Buffer (e.g., Tris buffer with 2M urea and 0.5-2% Triton X-100) to
remove contaminating membrane proteins and cell debris [6].
o Re-pellet the IBs by centrifugation. Repeat this wash step 2-3 times until the supernatant is
clear [6].
o Perform a final wash with buffer without detergent or urea [6].
e Solubilization:
o Solubilize the final IB pellet in Extraction Buffer (e.g., 6-8 M Guanidine-HCI or 8 M Urea, with a
reducing agent like DTT or 3-mercaptoethanol) [2] [6].
o Incubate at room temperature with gentle stirring for 30-60 minutes.
o Clarify the solution by high-speed centrifugation to remove any remaining insoluble material [6].
¢ Refolding:
o The solubilized, denatured protein must be refolded. The most common method is dialysis or
dilution into a refolding buffer that favors correct folding.
o Refolding buffers typically have a near-physiological pH, redox shuffling systems (like
oxidized/reduced glutathione), and additives to suppress aggregation (like L-arginine) [8] [2].
o Refolding is an empirical process, and conditions must be optimized for each protein.

FAQs on Insoluble Expression

Q1: My protein is still insoluble after trying different conditions. What else can I do? Consider
designing truncated versions of your protein to express only stable, soluble domains. Use bioinformatic tools
(like BLAST, AlphaFold) to identify domain boundaries and intrinsic disorder, focusing on structured

regions for expression [5].

Q2: Are there any recent technological advances to address insolubility? Yes, research is ongoing.

Recent advances include:

o Switchable Disulfide Systems: Engineered strains where the cytoplasm can be switched from
reducing to oxidizing conditions during fermentation, allowing correct disulfide bond formation and
dramatically improving yields for proteins like nanobodies [4].

e Antibiotic-Free Selection: Novel systems that avoid antibiotic resistance genes, reducing metabolic
burden and potentially improving protein yield [4].
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¢ Improved IB Processing: "Recursive high-pressure homogenization" during 1B washing can
significantly increase the purity of IBs, leading to higher refolding yields and final product
concentrations [8].

Q3: Can I use the insoluble protein from inclusion bodies? Yes. While often denatured, proteins in IBs
can be highly pure and are protected from proteases. With a reliable solubilization and refolding protocol,
IBs can be a viable production route. Some IBs even show biological activity ("non-classical IBs") and can

be used directly in certain applications [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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